![molecular formula C14H14N4O3S2 B14918831 6,7-dimethoxy-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B14918831.png)
6,7-dimethoxy-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-DIMETHOXY-2-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with methoxy groups and a thiadiazole moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHOXY-2-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. One common method includes the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with appropriate reagents to introduce the thiadiazole moiety. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
6,7-DIMETHOXY-2-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity of the compound.
Substitution: The methoxy and thiadiazole groups can be substituted with other functional groups to create new derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with altered electronic properties, while substitution reactions can produce a wide range of functionalized quinazolinones .
Scientific Research Applications
6,7-DIMETHOXY-2-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 6,7-DIMETHOXY-2-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares the dimethoxy substitution but lacks the thiadiazole moiety.
Quinazolinone derivatives: Various derivatives with different substitutions on the quinazolinone core.
Thiadiazole-containing compounds: Compounds with similar thiadiazole groups but different core structures.
Uniqueness
The uniqueness of 6,7-DIMETHOXY-2-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE lies in its combined structural features, which confer specific biological activities and potential therapeutic applications. The presence of both methoxy and thiadiazole groups enhances its versatility in chemical reactions and interactions with biological targets .
Properties
Molecular Formula |
C14H14N4O3S2 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
6,7-dimethoxy-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H14N4O3S2/c1-7-17-18-14(23-7)22-6-12-15-9-5-11(21-3)10(20-2)4-8(9)13(19)16-12/h4-5H,6H2,1-3H3,(H,15,16,19) |
InChI Key |
KJYXGHQKESPEEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCC2=NC3=CC(=C(C=C3C(=O)N2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


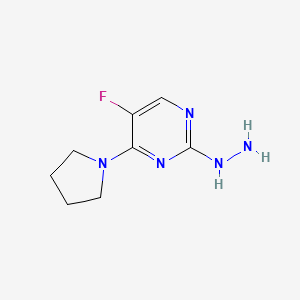
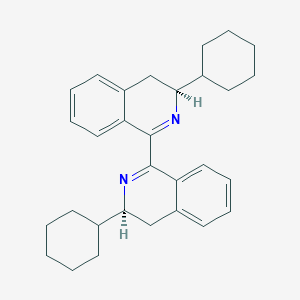

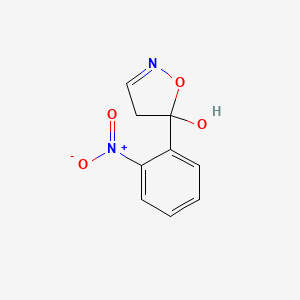
![6-Azaspiro[2.5]octan-8-one](/img/structure/B14918776.png)
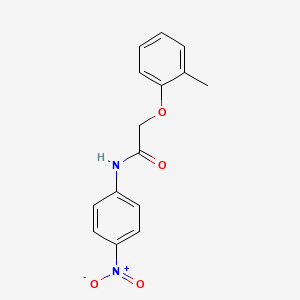
![[2-[2,6-bis(4-methylphenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14918788.png)
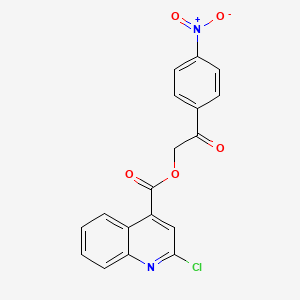
![methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-4-[1-(tert-butylamino)ethylidene]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B14918795.png)
![2-(furan-2-yl)-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14918814.png)
![11-(furan-2-yl)-10-(thiophen-2-ylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14918816.png)
![N-(4-acetylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B14918818.png)
![ethyl N-{(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}glycinate](/img/structure/B14918827.png)
![Methyl 4-({[1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidin-3-yl]carbonyl}amino)benzoate](/img/structure/B14918840.png)
